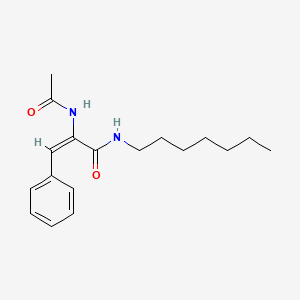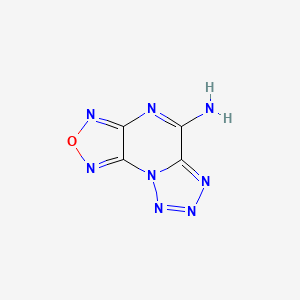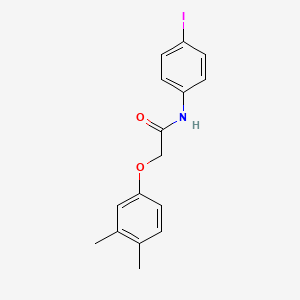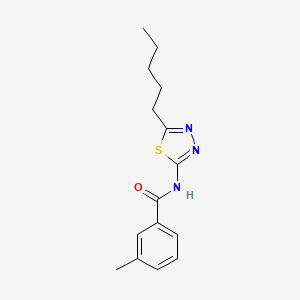
(2E)-2-Acetamido-N-heptyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-Acetamido-N-heptyl-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes an acetamido group, a heptyl chain, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Acetamido-N-heptyl-3-phenylprop-2-enamide typically involves the reaction of heptylamine with acetic anhydride to form N-heptylacetamide. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Acetamido-N-heptyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-Acetamido-N-heptyl-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-2-Acetamido-N-heptyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenylprop-2-enamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Chlorophenyl)-N-hydroxyacrylamide: Similar structure but with a chlorophenyl group and a hydroxyacrylamide moiety.
(2E)-3-Phenylprop-2-enamide: Lacks the acetamido and heptyl groups, making it less complex.
Uniqueness
(2E)-2-Acetamido-N-heptyl-3-phenylprop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetamido group enhances its ability to form hydrogen bonds, while the heptyl chain increases its hydrophobicity, making it more likely to interact with lipid membranes and hydrophobic protein pockets.
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(E)-2-acetamido-N-heptyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H26N2O2/c1-3-4-5-6-10-13-19-18(22)17(20-15(2)21)14-16-11-8-7-9-12-16/h7-9,11-12,14H,3-6,10,13H2,1-2H3,(H,19,22)(H,20,21)/b17-14+ |
InChI Key |
KTWWMSYSBIGZQL-SAPNQHFASA-N |
Isomeric SMILES |
CCCCCCCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CCCCCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11563848.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11563851.png)
![5-{[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11563857.png)

![2-methoxy-4-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11563886.png)
![methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11563892.png)
![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11563893.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11563899.png)


![4,6,8-trimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11563911.png)
![2-(Bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B11563925.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11563936.png)
